molecular formula C7H14N4O3 B8816431 Dinotefuran

Dinotefuran

Cat. No.: B8816431
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-dinotefuran is a dinotefuran.

Properties

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/NCC1CCOC1

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture comprising 10.0 g of (tetrahydro-3-furanyl)methanol, 29.5 g of trifluoromethanesulfonic anhydride, 10.0 g of pyridine and 200 ml of dichloromethane was stirred for an hour at room temperature. Water was poured into the reaction solution to separate the organic layer, which was washed with 1 N hydrochloric acid, water and a saturated saline solution, dried, and concentrated to obtain 20 g of 3-tetrahydro-furanylmethyl triflate. 3.25 g of 60% sodium hydride were added to 12.5 g of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine and 60 ml of DMF at room temperature, followed by stirring for an hour. 20.0 g of the 3-tetrahydrofuranylmethyl triflate were added thereto, and the mixture was stirred at 50° C. for 2 hours. After cooling the mixture to room temperature, 50 ml of 2N hydrochloric acid were added thereto, followed by stirring at 50° C. for 2 hours. The resultant mixture was neutralized with sodium bicarbonate and extracted with dichloromethane, and the extract was dried and concentrated. The residue thus obtained was purified by silica gel column chromatography (eluent: 1:1 ratio of ethyl acetate/hexane) to obtain 7.8 g of 1-{(tetrahydro-3-furanyl)methyl}-2-nitro-3-methylguanidine (dinotefuran).
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3.25 g
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12.5 g
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60 mL
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20 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

14.0 g of sodium chloride and 53.8 g of water were mixed, and the resulting mixture was cooled to −10 degree centigrade. N,O-dimethyl-N′-nitroisourea (49.2 g, 0.37 mole) was introduced into the above solution, and 4.3 g (0.05 mole) of 48% NaOH was further added to the suspension and stirred. Thereafter, [(3-tetrahydrofuryl)methyl]amine (38.0 g, 0.38 mole) was introduced dropwise to the suspension. Sodium chloride was dissolved in water with 76% of the saturated solubility at a water temperature of −10 degree centigrade. The suspension was stirred at −10 degree centigrade for 4 hours and then heated to 20 degree centigrade, and further stirred for 6 hours. Then, 35% hydrochloric acid (8.5 g, 0.08 mole) was added to the suspension so that the pH became not more than 4. Water and acetonitrile were added to the above suspension for complete dissolution. The resulting solution was analyzed by HPLC and as a result, the reaction yield of the titled compound was 96%.
Quantity
14 g
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reactant
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53.8 g
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solvent
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49.2 g
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4.3 g
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38 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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